Hexanitroethane

Description

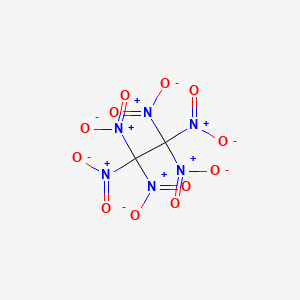

Structure

3D Structure

Properties

CAS No. |

918-37-6 |

|---|---|

Molecular Formula |

C2N6O12 |

Molecular Weight |

300.06 g/mol |

IUPAC Name |

1,1,1,2,2,2-hexanitroethane |

InChI |

InChI=1S/C2N6O12/c9-3(10)1(4(11)12,5(13)14)2(6(15)16,7(17)18)8(19)20 |

InChI Key |

CCAKQXWHJIKAST-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Hexanitroethane: A Comprehensive Technical Guide

An In-depth Examination of the Synthesis, Properties, and Applications of a High-Energy Oxidizer

Hexanitroethane (HNE), with the chemical formula C₂N₆O₁₂ or (O₂N)₃C-C(NO₂)₃, is a powerful, solid, high-energy oxidizer. First synthesized by Wilhelm Will in 1914, it has garnered interest among researchers for its potential applications in propellants and explosives. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and safety characteristics, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Explosive Properties

This compound is a colorless, crystalline solid. It is characterized by a high density and a significant positive heat of formation, indicating its high-energy nature. The material is soluble in organic solvents like alcohol, ether, and benzene (B151609) but is insoluble in water. Its thermal decomposition begins at approximately 60°C and can lead to an explosion at temperatures exceeding 140°C.

For a clear comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Physical Properties | |

| Melting Point | ~150 °C (with decomposition) |

| Theoretical Density | 2.25 g/cm³ |

| Pressed Pellet Density | 1.88 g/cm³ |

| Vapor Pressure | 0.5 mm Hg at 25°C |

| Thermochemical Properties | |

| Heat of Formation (ΔH_f) | +28 kcal/mole |

| Explosive Properties | |

| Lead Block Test | 245 cc/10g |

| Mechanical Sensitivity | Less sensitive than Picric Acid |

Synthesis of this compound

Several synthetic routes to this compound have been developed since its initial discovery. The primary methods involve the nitration of precursor compounds. Below are detailed experimental protocols for the most prominent synthesis pathways.

Synthesis from Furfural (B47365) (via Mucobromic Acid)

A practicable method for industrial-scale synthesis begins with furfural. This process involves the oxidative ring-opening of furfural to mucobromic acid, which is then converted to the dipotassium (B57713) salt of 2,3,3-trinitropropanal. The final step is the nitration of this salt to yield this compound.

Experimental Protocol:

-

Preparation of the Dipotassium Salt of Trinitropropionaldehyde from Mucobromic Acid:

-

Dissolve 1060 g of potassium nitrite (B80452) (93% purity) in a mixture of 1220 mL of 95% ethanol (B145695) and 1825 mL of water.

-

In a separate container, dissolve 630 g of mucobromic acid in 2750 mL of 95% ethanol.

-

Add the mucobromic acid solution to the potassium nitrite solution. The initial temperature of 0-5°C will gradually rise to about 25°C over a two-hour stirring period.

-

Filter the resulting bright orange salt and wash it successively with 1 liter of 70% ethanol, 2 liters of 95% ethanol, and finally 2 liters of methylene (B1212753) chloride.

-

After drying on the filter, an approximate yield of 466 g of the dipotassium salt of trinitropropionaldehyde is obtained.[1]

-

-

Nitration to this compound:

-

Suspend the dried dipotassium salt of trinitropropionaldehyde in a suitable solvent such as methylene chloride or chloroform.

-

Cool the suspension to a temperature substantially below room temperature.

-

Add a nitrating mixture, which can be nitric acid, fuming nitric acid, or a combination of nitric and sulfuric acids (including fuming variants), to the cooled suspension. It is crucial to maintain the low temperature during the addition.

-

After the nitration reaction is substantially complete, the this compound is recovered from the mixture.[1]

-

Synthesis from Bromopicrin

This method involves the coupling of bromopicrin in the presence of a base and potassium nitrite to form dipotassium tetranitroethane, which is subsequently nitrated. This route is known to be hazardous due to the shock-sensitive nature of the intermediate.

Experimental Protocol:

-

Synthesis of Dipotassium Tetranitroethane:

-

This intermediate is formed by the coupling of bromopicrin with a base and potassium nitrite. Detailed procedural steps for this reaction are not well-documented in readily available literature due to its hazardous nature.

-

-

Nitration to this compound:

-

The dipotassium tetranitroethane is nitrated using a mixture of white fuming nitric acid and concentrated sulfuric acid to yield this compound.

-

Original Synthesis by Wilhelm Will (1914)

The first reported synthesis of this compound involved the direct nitration of the potassium salt of tetranitroethane.

Reaction: C₂(NO₂)₄K₂ + 4 HNO₃ → C₂(NO₂)₆ + 2 KNO₃ + 2 H₂O[2]

Synthesis Workflow

The following diagram illustrates the logical flow of the primary synthesis routes for this compound, starting from common precursors.

Caption: Synthetic pathways to this compound.

Safety and Handling

This compound is a high-energy material and should be handled with appropriate care. Its sensitivity to mechanical stimuli is reported to be less than that of picric acid. However, the synthesis intermediates, particularly dry dipotassium tetranitroethane, are known to be extremely sensitive to shock and friction. Appropriate personal protective equipment and safety protocols should be strictly followed when handling this compound and its precursors. The thermal stability should also be considered, as decomposition can become explosive at elevated temperatures.

References

Thermal Decomposition Kinetics of Hexanitroethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitroethane (HNE), a powerful oxidizing agent and energetic material, has garnered significant interest for its potential applications in propellants and explosives. A thorough understanding of its thermal decomposition kinetics is paramount for ensuring its safe handling, storage, and application, as well as for predicting its performance characteristics. This technical guide provides a comprehensive overview of the thermal decomposition kinetics of this compound in the solid phase, including key kinetic parameters, detailed experimental protocols, and a visualization of the decomposition pathway.

Quantitative Data on Thermal Decomposition Kinetics

The thermal decomposition of solid this compound has been shown to follow first-order kinetics. The kinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Arrhenius Equation | k = 1018.1 exp(-38,900/RT) s-1 | [1] |

| Activation Energy (Ea) | 38.9 kcal/mol (162.8 kJ/mol) | [1] |

| Pre-exponential Factor (A) | 1018.1 s-1 | [1] |

| Decomposition Reaction | C₂(NO₂)₆(s) → 3NO₂(g) + NO(g) + N₂O(g) + 2CO₂(g) | [1] |

Note: R is the gas constant (1.987 cal/mol·K).

The rate of decomposition is significantly influenced by the physical state and the presence of solvents. For instance, the decomposition rate in n-heptane is 11.5 times faster and in cyclohexane (B81311) 23 times faster than in the solid state at 85°C.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and kinetic analysis of this compound.

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the nitration of the potassium salt of tetranitroethane.

Materials:

-

Potassium salt of tetranitroethane

-

Fuming nitric acid

-

Fuming sulfuric acid

-

Methylene (B1212753) chloride

-

Dry ice/acetone bath

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend the potassium salt of tetranitroethane in methylene chloride and cool the mixture to -60°C using a dry ice/acetone bath.

-

Slowly add a cold mixture of fuming nitric acid and fuming sulfuric acid to the suspension while maintaining the low temperature.

-

Allow the reaction mixture to stand for approximately 18 hours at a low temperature (e.g., in a refrigerator).

-

Separate the lower acid layer from the methylene chloride layer.

-

Wash the methylene chloride layer repeatedly with water until the washings are neutral.

-

Dry the methylene chloride solution over anhydrous magnesium sulfate.

-

Filter the solution and chill it to crystallize the this compound.

-

For kinetic studies, further purify the this compound by recrystallization from methylene chloride followed by sublimation. The melting point of purified this compound is in the range of 140-150°C with decomposition.[1]

Kinetic Analysis via Isothermal Decomposition using Constant Volume Manometry

The kinetics of the thermal decomposition of solid this compound can be determined by monitoring the pressure increase of the gaseous products in a constant volume system.

Apparatus:

-

A constant volume reaction vessel of known volume, typically made of glass.

-

A high-vacuum system capable of evacuating the reaction vessel to low pressures (e.g., <10⁻⁵ torr).

-

A temperature-controlled bath (e.g., oil bath or furnace) to maintain a constant decomposition temperature.

-

A pressure transducer connected to the reaction vessel to continuously monitor the pressure of the evolved gases.

-

A data acquisition system to record the pressure and temperature data over time.

Procedure:

-

Introduce a precisely weighed sample of purified this compound (typically a few milligrams) into the reaction vessel.

-

Evacuate the reaction vessel to a high vacuum to remove any air and volatile impurities.

-

Isolate the reaction vessel from the vacuum system.

-

Immerse the reaction vessel in the pre-heated, temperature-controlled bath to initiate the decomposition.

-

Continuously record the pressure inside the reaction vessel as a function of time.

-

Continue the measurement until the pressure increase ceases, indicating the completion of the decomposition.

-

The final pressure reading (Pf) corresponds to the total pressure of the gaseous products.

Data Analysis:

-

The partial pressure of this compound at any time t (PHNE,t) can be related to the initial pressure (P₀, which is effectively zero after evacuation) and the pressure at time t (Pt) and the final pressure (Pf) by the stoichiometry of the reaction. For a first-order reaction, the rate constant (k) can be determined from the integrated rate law:

ln(Pf - Pt) = -kt + ln(Pf)

-

A plot of ln(Pf - Pt) versus time (t) should yield a straight line with a slope of -k.

-

Repeat the experiment at several different temperatures to obtain the rate constants at each temperature.

-

The activation energy (Ea) and pre-exponential factor (A) can then be determined from the Arrhenius equation by plotting ln(k) versus 1/T:

ln(k) = ln(A) - (Ea/R)(1/T)

The slope of this line is -Ea/R, and the y-intercept is ln(A).

Visualization of Decomposition Pathways

The thermal decomposition of this compound proceeds through different pathways in the solid phase versus in solution.

Solid-Phase Decomposition

The decomposition in the solid state is a direct fragmentation of the molecule into gaseous products.

Solution-Phase Decomposition (Initial Step)

In solution, the decomposition is believed to proceed through the formation of a tetranitroethylene intermediate.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition kinetics of this compound, with a focus on its solid-phase behavior. The provided quantitative data, experimental protocols, and visual representations of the decomposition pathways offer valuable information for researchers and professionals working with this energetic material. A comprehensive understanding of these fundamental properties is crucial for the advancement of its applications in various fields. Further research into the detailed mechanism of the solution-phase decomposition and the influence of different solvents would provide a more complete picture of the chemical behavior of this compound.

References

Hexanitroethane: A Comprehensive Analysis of its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitroethane (HNE), with the chemical formula C₂N₆O₁₂ or (O₂N)₃C-C(NO₂)₃, is a high-energy organic compound notable for its high density and oxidizing properties. Its molecular structure, characterized by a carbon-carbon single bond with each carbon atom bonded to three nitro groups, results in a highly strained and energetic molecule. This technical guide provides an in-depth analysis of the crystal structure of this compound, presenting key crystallographic data, detailed experimental protocols for its characterization, and a visual representation of the analytical workflow. The information compiled herein is intended to serve as a valuable resource for researchers in the fields of energetic materials, crystallography, and computational chemistry.

Crystallographic Data

The crystal structure of this compound has been subject to detailed investigation, revealing polymorphism with at least three distinct crystalline forms reported under different conditions. The crystallographic data for the orthorhombic, cubic, and monoclinic phases are summarized below for comparative analysis.

Table 1: Crystallographic Data for this compound Polymorphs[1]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Cell Volume (ų) | Z | ρ_calc (g/cm³) | Temperature (K) |

| Orthorhombic | Not Specified | 12.02 | 5.46 | 13.83 | 90 | 90 | 90 | 907.652 | 4 | Not Given | Not Given |

| Cubic | I3 | 8.14(3) | 8.14(3) | 8.14(3) | 90 | 90 | 90 | 539.353 | 2 | 1.848 | 293 |

| Monoclinic | P2₁/c | 10.152(2) | 9.311(2) | 10.251(2) | 90 | 97.54(1) | 90 | 960.6 | 4 | 2.075 | 145 |

Z: Number of formula units per unit cell; ρ_calc: Calculated density

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures, from the synthesis of the compound to the collection and analysis of diffraction data.

Synthesis and Crystallization

Several methods for the synthesis of this compound have been reported. A common approach involves the nitration of the dipotassium (B57713) salt of tetranitroethane. Another practicable method for larger-scale production starts with the oxidative ring-opening of furfural.

A representative crystallization procedure is as follows:

-

Dissolution: Dissolve the synthesized this compound in a suitable solvent, such as methylene (B1212753) chloride.

-

Drying: Treat the solution with a drying agent, for instance, anhydrous magnesium sulfate, to remove any residual water.

-

Filtration: Filter the solution to remove the drying agent and any other solid impurities.

-

Crystallization: Cool the filtrate in a controlled manner, for example, using a methylene chloride/Dry Ice bath, to induce crystallization.

-

Isolation: Collect the resulting crystals by filtration, typically on a sintered glass funnel, and dry them under vacuum.

X-ray Diffraction Analysis

The primary technique for elucidating the crystal structure of this compound is single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 145 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction intensities are processed to correct for various experimental factors, such as background scattering, Lorentz factor, and polarization effects. This process yields a set of structure factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined by least-squares methods against the experimental structure factors. This iterative process adjusts atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Experimental Workflow

The logical flow of the crystal structure analysis of this compound, from material synthesis to the final structural elucidation, can be visualized as a sequential process.

Caption: Workflow of this compound Crystal Structure Analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, presenting crucial crystallographic data for its known polymorphs. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis have been outlined to provide a comprehensive understanding of the methodologies employed in its structural characterization. The presented data and workflows are intended to support further research into the properties and applications of this energetic material, aiding in the development of advanced computational models and informing the safe handling and formulation of this compound-based materials.

In-depth Spectroscopic Characterization of Hexanitroethane: A Technical Guide

An advanced overview of the spectroscopic properties of the high-energy material, hexanitroethane (HNE), is presented for researchers, scientists, and professionals in drug development. This guide details the available spectroscopic data and outlines the fundamental experimental protocols for its characterization.

This compound (C₂N₆O₁₂) is a powerful oxidizing agent and a high-density energetic material. A thorough understanding of its molecular structure and vibrational properties is crucial for its safe handling, formulation, and the prediction of its performance characteristics. Spectroscopic techniques provide a non-destructive and highly informative approach to probing the molecular intricacies of HNE. This technical guide synthesizes the available spectroscopic data and provides generalized experimental methodologies for its characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a cornerstone in the characterization of energetic materials, offering insights into the functional groups and the overall molecular symmetry. For this compound, the vibrational modes are dominated by the numerous nitro groups (NO₂).

Table 1: Summary of Vibrational Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) Spectroscopy | 1600 - 1580 | Asymmetric NO₂ stretching |

| 1300 - 1280 | Symmetric NO₂ stretching | |

| 830 - 810 | NO₂ bending | |

| ~760 | C-N stretching | |

| Raman Spectroscopy | 1350 - 1330 | Symmetric NO₂ stretching |

| 850 - 830 | NO₂ bending | |

| ~300 | C-C stretching |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining the infrared spectrum of solid this compound is as follows:

-

Sample Preparation: Due to its explosive nature, handle HNE with extreme caution in small quantities. A common method for solid samples is the preparation of a potassium bromide (KBr) pellet. A few milligrams of HNE are intimately mixed with spectroscopic grade KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded over a typical range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Protocol: Raman Spectroscopy

The following outlines a general procedure for the Raman spectroscopic analysis of this compound:

-

Sample Preparation: A small amount of crystalline HNE is placed on a microscope slide.

-

Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength is critical to avoid sample degradation or detonation. Lower power and a longer wavelength are generally preferred for energetic materials.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected by the objective and directed to the spectrometer. Spectra are typically collected over a range of 3500 to 100 cm⁻¹.

-

Data Processing: The raw spectrum is corrected for baseline and cosmic ray artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹³C and ¹⁴N NMR are the most informative.

Table 2: Summary of NMR Spectroscopic Data for this compound

| Spectroscopic Technique | Nucleus | Chemical Shift (ppm) | Reference |

| NMR Spectroscopy | ¹³C | ~95 | Tetramethylsilane (TMS) |

| ¹⁴N | ~30 | Nitromethane |

Experimental Protocol: ¹³C and ¹⁴N NMR Spectroscopy

Obtaining NMR spectra of energetic materials requires specialized procedures and equipment:

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., acetone-d₆ or DMSO-d₆). Due to the reactivity of HNE, the choice of solvent is critical to ensure stability.

-

Instrumentation: A high-field NMR spectrometer is used. For ¹⁴N NMR, a specialized probe capable of detecting the broader signals typical of quadrupolar nuclei is required.

-

Data Acquisition: For ¹³C NMR, standard proton-decoupled pulse sequences are used. For ¹⁴N NMR, a simple pulse-acquire sequence is typically employed. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹⁴N nucleus.

-

Data Processing: The free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Table 3: Summary of Mass Spectrometric Data for this compound

| Ionization Technique | Key Fragments (m/z) | Interpretation |

| Electron Ionization (EI) | 300 | Molecular Ion [C₂N₆O₁₂]⁺ |

| 46 | [NO₂]⁺ | |

| 30 | [NO]⁺ |

Experimental Protocol: Mass Spectrometry

The analysis of energetic materials by mass spectrometry requires careful consideration of the ionization method to avoid thermal decomposition.

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if soluble and stable, through a liquid chromatography (LC) system.

-

Ionization: "Soft" ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred over Electron Ionization (EI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing Experimental Workflows

To illustrate the logical flow of spectroscopic characterization, the following diagrams are provided.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Detailed workflow for vibrational analysis of this compound.

Quantum Chemical Insights into the Stability of Hexanitroethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Hexanitroethane (HNE), a powerful oxidizing agent with the chemical formula C₂N₆O₁₂, has been a subject of significant interest in the field of energetic materials. Understanding its stability and decomposition mechanisms is paramount for its safe handling, storage, and application. This technical guide synthesizes findings from quantum chemical studies to provide an in-depth analysis of the factors governing the stability of the HNE molecule.

Core Stability Insights: The Trigger Bond

Quantum chemical calculations have been instrumental in elucidating the initial steps of this compound decomposition. A central finding from these theoretical investigations is the identification of the carbon-nitro (C-NO₂) bond as the most labile linkage within the molecule. Bond dissociation enthalpy analysis consistently points to the C-NO₂ bond as the "trigger bond," meaning its cleavage is the primary event initiating the decomposition cascade. This vulnerability is attributed to the significant electron-withdrawing nature of the six nitro groups, which weakens the C-N bonds.

Computational Methodologies

The insights into this compound's stability are primarily derived from quantum chemical calculations employing Density Functional Theory (DFT). A commonly utilized method for these investigations is the B3LYP functional combined with the 6-311+G(d) basis set. This level of theory has been shown to provide a reliable description of the electronic structure and energetics of nitro compounds.

Experimental Protocol: Calculating Bond Dissociation Enthalpy (BDE)

The determination of the trigger bond relies on the calculation of the bond dissociation enthalpy for the various chemical bonds within the this compound molecule. The general procedure for this calculation is as follows:

-

Geometry Optimization: The ground state geometry of the this compound molecule is optimized using the selected level of theory (e.g., B3LYP/6-311+G(d)). This step ensures that the calculations are performed on the most stable conformation of the molecule.

-

Radical Formation: The bond of interest (e.g., a C-NO₂ bond) is homolytically cleaved to generate two radical species.

-

Radical Geometry Optimization: The geometries of the resulting radical fragments are individually optimized using the same level of theory.

-

Energy Calculation: The total electronic energies of the optimized parent molecule and the two radical fragments are calculated.

-

BDE Calculation: The bond dissociation enthalpy is then calculated as the difference between the sum of the energies of the radical products and the energy of the parent molecule. Zero-point vibrational energy (ZPVE) corrections are typically included to obtain a more accurate BDE value.

This process is repeated for all unique bonds within the molecule (C-C, C-N, N-O) to identify the bond with the lowest dissociation enthalpy.

Visualizing the Initial Decomposition Step

The initiation of this compound decomposition can be visualized as a simple, yet critical, unimolecular event. The following diagram, generated using the DOT language, illustrates the homolytic cleavage of the C-NO₂ bond, which is the foundational step in the subsequent exothermic decomposition.

Concluding Remarks

Quantum chemical studies have provided a fundamental understanding of the instability of this compound, pinpointing the C-NO₂ bond as the critical weak point. The computational protocols outlined here form the basis for the theoretical assessment of the stability of not only HNE but also its derivatives and other energetic materials. This knowledge is crucial for the rational design of more stable and safer high-energy compounds and for developing predictive models for their decomposition behavior. Further research is ongoing to map the complete decomposition pathway following the initial C-NO₂ bond scission, which will provide a more comprehensive picture of the complex chemistry involved in the release of energy from this potent oxidizer.

The Synthesis of Hexanitroethane: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitroethane (HNE), with the chemical formula C₂N₆O₁₂ or (O₂N)₃C-C(NO₂)₃, is a dense, high-energy material that has garnered interest as a powerful oxidizer in propellants and pyrotechnic compositions.[1][2] Its high oxygen balance and the energetic nature of its numerous nitro groups contribute to its significant potential in energetic applications. The synthesis of this complex molecule has evolved since its first successful preparation, with historical routes often characterized by hazardous intermediates and low yields. This technical guide provides an in-depth look at the historical development of this compound synthesis, detailing the key methodologies, experimental protocols, and quantitative data.

Historical Development of Synthetic Routes

The journey to synthesize this compound has been marked by a progression towards safer and more efficient methods. Early syntheses were fraught with danger, primarily due to the handling of highly sensitive intermediates.

The Pioneering Synthesis by Wilhelm Will (1914)

The first documented synthesis of this compound was achieved by Wilhelm Will in 1914.[1] This method involved the nitration of the potassium salt of tetranitroethane with nitric acid.

The conventional pathway to Will's starting material, dipotassium (B57713) tetranitroethane, often began with bromopicrin (tribromonitromethane).[2][3] This precursor route was notoriously dangerous due to the shock-sensitive nature of the intermediates.[2] The dipotassium tetranitroethane intermediate required careful purification to remove potassium bromide and had to be perfectly dry before its addition to the nitrating mixture, posing a significant explosion hazard.[2]

A Safer, Industrially Viable Route: The Callaghan and Reed Method (1961)

A significant advancement in the synthesis of this compound was the development of a safer and more practical method by John A. Callaghan and Wilmer L. Reed, detailed in a 1961 patent.[2] This process circumvented the hazardous dipotassium tetranitroethane intermediate. The key innovation was the nitration of a suspension of the dipotassium salt of trinitropropionaldehyde in a solvent at low temperatures.[2]

This method not only improved safety by avoiding the handling of dry, shock-sensitive intermediates but also offered higher yields, reaching up to 90% of the theoretical maximum.[2] The starting material for this process, the dipotassium salt of trinitropropionaldehyde, could be prepared from readily available chemicals like mucobromic or mucochloric acid.[2]

An alternative pathway for industrial-scale production begins with furfural (B47365).[1] The furfural ring is opened oxidatively with bromine to yield mucobromic acid. This is then reacted with potassium nitrite (B80452) to form the dipotassium salt of 2,3,3-trinitropropanal. The final step involves nitration with a mixture of nitric and sulfuric acids at a very low temperature (-60 °C) to produce this compound.[1]

Key Synthetic Pathways

The two primary historical routes for the synthesis of this compound are summarized below.

Will's Synthesis from Tetranitroethane

This original method is historically significant but is now largely obsolete due to safety concerns.

Caption: Will's original synthesis of this compound.

Callaghan and Reed's Industrial Synthesis

This route represents a significant improvement in terms of safety and yield, making it more suitable for larger-scale production.

Caption: The safer industrial synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key synthetic methods.

Table 1: Synthesis of Dipotassium Trinitropropionaldehyde

| Starting Material | Reagents | Temperature (°C) | Yield | Reference |

| Mucochloric Acid | 93% KNO₂, 95% Ethanol (B145695), Water | Maintained at 15 | - | [2] |

Note: The patent provides amounts for a specific reaction but not an overall percentage yield for the purified product.

Table 2: Synthesis of this compound (Callaghan and Reed Method)

| Starting Material | Solvent | Nitrating Agent | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| Dipotassium Trinitropropionaldehyde | Methylene (B1212753) Chloride | Fuming Red Nitric Acid, Fuming Sulfuric Acid | -60 | 60 | - | [2] |

| Dipotassium Trinitropropionaldehyde | Methylene Chloride | Red Fuming Nitric Acid | Below -45 | 90 | 150 (dec.) | [2] |

| Dipotassium Trinitropropionaldehyde | Chloroform | Fuming Red Nitric Acid, Fuming Sulfuric Acid | -55 | 60 | - | [2] |

Detailed Experimental Protocols

The following are detailed experimental protocols adapted from the work of Callaghan and Reed.

Protocol 1: Preparation of Dipotassium Trinitropropionaldehyde from Mucochloric Acid

-

A solution of 6.76 g (0.04 mole) of mucochloric acid in 50 ml of water and 30 ml of 95% ethanol is prepared.

-

To this solution, 15 g (0.164 mole) of solid 93% potassium nitrite (KNO₂) is added.

-

The temperature of the reaction mixture is maintained at 15°C for three hours.

-

Following the reaction period, 200 ml of 95% ethanol is added.

-

The mixture is allowed to warm to room temperature and is then filtered.

-

The resulting solid is recrystallized from 60% aqueous alcohol to yield dipotassium trinitropropionaldehyde.

Protocol 2: Synthesis of this compound

Warning: This procedure involves highly corrosive and reactive materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

-

In a 12-liter flask, 400 g of dipotassium trinitropropionaldehyde is suspended in 2 liters of methylene chloride.

-

The suspension is chilled in an acetone (B3395972) and dry ice bath to a low temperature.

-

To the chilled suspension, 2 liters of precooled (-60°C) red fuming nitric acid (density = 1.59 g/cc) is added. The rate of addition is carefully controlled to maintain the temperature below -45°C.

-

A precooled (-40°C) mixture of 3500 ml of red fuming nitric acid and 3375 ml of 15% fuming sulfuric acid is then added to the reaction mixture.

-

The reaction mixture is allowed to stand for approximately 18 hours in a refrigerator.

-

The acid layer is then separated from the methylene chloride solution.

-

The methylene chloride layer is washed with water until the wash water is nearly clear (approximately 5 liters).

-

The washed methylene chloride solution is dried over anhydrous magnesium sulfate (B86663) (MgSO₄) for about 2 hours.

-

Upon cooling the methylene chloride solution to dry ice temperatures, this compound crystallizes and is collected. This procedure can yield approximately 400 g of this compound, which corresponds to a 90% yield.[2]

Logical Workflow of the Industrial Synthesis

The following diagram illustrates the logical progression of the safer, industrial synthesis of this compound.

Caption: Logical workflow for the industrial synthesis of HNE.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. The development of safer, more efficient methods, such as that by Callaghan and Reed, has been crucial in enabling the study and potential application of this high-energy material. The move away from hazardous intermediates like dipotassium tetranitroethane represents a key milestone in the history of its synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in the chemistry of energetic materials.

References

Hexanitroethane: A Review of its Toxicological Profile and Safety Data

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information regarding the toxicological profile and safety of hexanitroethane. Due to a significant lack of comprehensive and quantitative toxicological data in the public domain, this guide cannot provide detailed experimental protocols, quantitative data tables, or signaling pathway diagrams as originally requested. The information presented should be considered qualitative and used with caution.

Introduction

This compound (HNE) is a powerful oxidizing agent and a high-energy material.[1][2] Its primary applications are in the field of explosives and propellants. While its chemical and explosive properties have been studied, there is a notable scarcity of detailed toxicological information in publicly accessible literature and databases. This guide aims to consolidate the available qualitative information on the toxicological profile and safety of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂N₆O₁₂ | [2] |

| Molecular Weight | 300.05 g/mol | [2] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 147 °C | [1] |

| Vapor Pressure | 0.8 millibar at 30 °C | [1] |

Toxicological Profile

The available toxicological data for this compound is largely qualitative and anecdotal. No specific quantitative data from standardized toxicological studies, such as LD50 (median lethal dose), were found in the comprehensive search of scientific literature and government/military databases.

Acute Toxicity

This compound is presumed to be toxic upon acute exposure, particularly through inhalation.[1] Anecdotal reports suggest that, similar to tetranitromethane, it may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[1] However, due to its lower vapor pressure compared to tetranitromethane, the inhalation hazard may be less pronounced under normal conditions.[1]

Symptoms of acute exposure are not well-documented but may include irritation to the respiratory tract and mucous membranes.[1]

Genotoxicity

No studies on the genotoxic potential of this compound were identified. Therefore, its capacity to induce genetic mutations or chromosomal damage is unknown.

Carcinogenicity

There is no available data on the carcinogenicity of this compound from long-term animal studies or human epidemiological data.

Reproductive and Developmental Toxicity

No information regarding the reproductive or developmental toxicity of this compound was found in the conducted searches.

Safety and Handling

Given the limited toxicological data, a cautious approach is warranted when handling this compound. The primary routes of potential exposure are inhalation of dust and dermal contact.

Personal Protective Equipment (PPE)

When handling this compound, it is recommended to use appropriate personal protective equipment, including:

-

Respiratory Protection: In environments where dust may be generated, a suitable respirator should be worn.

-

Dermal Protection: Protective gloves and clothing are essential to prevent skin contact.[1]

-

Eye Protection: Safety glasses or goggles should be used to protect the eyes from dust particles.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation exposure.

Data Gaps and Future Research

The current body of knowledge on the toxicology of this compound is severely limited. To enable a proper risk assessment and ensure the safety of personnel handling this substance, comprehensive toxicological studies are urgently needed. Key areas for future research include:

-

Acute Toxicity: Determination of LD50 values for various routes of exposure (oral, dermal, inhalation).

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential.

-

Carcinogenicity: Long-term animal bioassays to evaluate its carcinogenic potential.

-

Reproductive and Developmental Toxicity: Studies to investigate its effects on fertility and embryonic development.

-

Mechanism of Action: Research to elucidate the toxicological mechanisms, including the potential for inducing methemoglobinemia.

Conclusion

This compound is a substance with significant data gaps in its toxicological profile. While it is considered to be hazardous, the lack of quantitative data and detailed studies prevents a thorough risk assessment. The information available is primarily qualitative and highlights the need for caution during handling. Further research is critical to fully characterize the toxicological properties of this compound and to establish appropriate safety guidelines and occupational exposure limits.

Note on Diagrams: As no specific signaling pathways or experimental workflows for the toxicology of this compound were found, no diagrams could be generated. The following is a placeholder demonstrating the requested format.

Caption: A generalized logical flow of a toxicological assessment.

References

A Comprehensive Technical Guide to the Physical Properties of Hexanitroethane (HNE) Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of hexanitroethane (HNE) crystals. The information presented herein is compiled from various scientific sources to offer a detailed resource for professionals in research and development. This document covers key physical data, detailed experimental methodologies for characterization, and a logical workflow for the physical analysis of HNE crystals.

Core Physical Properties of this compound Crystals

This compound is a powerful oxidizing agent and an energetic material. A thorough understanding of its physical properties is crucial for its safe handling, storage, and application. The following table summarizes the key quantitative physical data for HNE crystals.

| Property | Value |

| Molecular Formula | C₂N₆O₁₂ |

| Molecular Weight | 300.05 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | ~142-150 °C (with decomposition; dependent on heating rate)[1] |

| Decomposition Temperature | Explosion can occur above 140 °C.[2] Thermal decomposition has been detected at 60 °C and upwards.[3] |

| Density | Theoretical Crystalline: 2.05 g/cm³ Compressed Pellet: 1.85 g/cm³ |

| Crystal Structure | Room Temperature: Body-centered cubic (likely) Low Temperature (145 K): Monoclinic[3] |

| Space Group | Low Temperature (145 K): P2₁/c[3] |

| Cell Parameters (145 K) | a = 10.152(2) Åb = 9.311(2) Åc = 10.251(2) Åβ = 97.54(1)°V = 960.6(3) ųZ = 4 (2 non-equivalent molecules)[3] |

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of HNE requires precise experimental procedures. The following sections detail the methodologies for key analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure, unit cell dimensions, and space group of HNE crystals.

Low-Temperature Protocol (Specific):

-

Crystal Selection and Mounting:

-

Select a single crystal of HNE with dimensions of approximately 0.1-0.3 mm.

-

Mount the crystal on a cryo-loop using a suitable cryo-protectant oil.

-

-

Data Collection:

-

Cool the crystal to 145 K using a nitrogen or helium cryo-stream.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Apply corrections for Lorentz and polarization effects.

-

Solve the crystal structure using direct methods or Patterson synthesis.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.

-

Room-Temperature Protocol (Generalized):

-

Crystal Selection and Mounting:

-

Select a suitable single crystal of HNE and mount it on a goniometer head.

-

-

Data Collection:

-

Use a diffractometer with a copper or molybdenum X-ray source.

-

Collect diffraction data at ambient temperature.

-

-

Data Processing and Structure Solution:

-

Process the data as described in the low-temperature protocol to determine the crystal structure.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting point, decomposition temperature, and thermal stability of HNE.

Differential Scanning Calorimetry (DSC) Protocol (Specific):

-

Sample Preparation:

-

Accurately weigh 1-3 mg of HNE into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrumentation and Measurement:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with a nitrogen atmosphere at a constant flow rate.

-

Heat the sample at a rate of 5 K/min from ambient temperature to a temperature above the decomposition point.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperatures of melting and decomposition endotherms and exotherms.

-

Thermogravimetric Analysis (TGA) Protocol (Generalized):

-

Sample Preparation:

-

Place a small, accurately weighed sample of HNE into a TGA crucible.

-

-

Instrumentation and Measurement:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Monitor the sample's mass as a function of temperature. The resulting TGA curve will show mass loss at the decomposition temperature.

-

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the HNE molecule and to study its molecular structure.

Raman Spectroscopy Protocol (Generalized):

-

Sample Preparation:

-

Place a small amount of crystalline HNE on a microscope slide or in a capillary tube.

-

-

Instrumentation and Measurement:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample and collect the scattered light.

-

-

Data Analysis:

-

Analyze the Raman spectrum to identify the vibrational frequencies corresponding to the different functional groups in the HNE molecule.

-

Infrared (IR) Spectroscopy Protocol (Generalized):

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of HNE with dry potassium bromide and pressing the mixture into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place the crystalline sample directly on the ATR crystal.

-

-

Instrumentation and Measurement:

-

Acquire the IR spectrum using an FTIR spectrometer.

-

-

Data Analysis:

-

Analyze the absorption bands in the IR spectrum to identify the characteristic vibrational modes.

-

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound crystals.

Caption: Logical workflow for the physical characterization of HNE crystals.

References

Theoretical Investigations into the Isomers of Hexanitroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanitroethane (HNE), a molecule with the chemical formula C₂ (NO₂)₆, is a powerful energetic material characterized by its high density and significant oxygen balance. Theoretical studies are crucial for understanding the structure, stability, and decomposition pathways of its various isomers, which can exhibit markedly different properties. This technical guide provides an in-depth overview of the computational methodologies employed to investigate this compound isomers and presents a comparative analysis of their key energetic and structural properties. The information herein is intended to guide further research and development in the field of energetic materials.

Introduction

The arrangement of atoms within a molecule, its isomerism, plays a critical role in determining its chemical and physical properties. In the context of energetic materials, even subtle changes in molecular geometry can lead to significant differences in stability, sensitivity, and performance. This compound presents a compelling case for theoretical investigation due to the potential for rotational isomerism (conformers) around the central carbon-carbon bond. Understanding the energetic landscape of these conformers is paramount for predicting the behavior of HNE under various conditions and for the rational design of novel energetic materials with tailored properties.

Computational chemistry provides a powerful toolkit for exploring the properties of highly reactive and hazardous materials like this compound in a safe and controlled manner. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable for predicting molecular structures, vibrational frequencies, heats of formation, and reaction pathways with a high degree of accuracy. This guide will delve into the theoretical protocols for such investigations and summarize the expected findings for different isomers of this compound.

Computational Methodologies

The theoretical investigation of this compound isomers involves a multi-step computational workflow designed to identify stable structures and characterize their properties.

Conformational Search and Geometry Optimization

The initial step is to identify all possible stable conformers of this compound. This is typically achieved through a systematic scan of the dihedral angle of the C-C bond, followed by geometry optimization of the resulting structures.

Protocol:

-

Initial Structure Generation: A starting geometry of this compound is built using standard bond lengths and angles.

-

Potential Energy Surface Scan: A relaxed scan of the N-C-C-N dihedral angle is performed in increments (e.g., 10-15 degrees) to identify local minima on the potential energy surface.

-

Geometry Optimization: The structures corresponding to the energy minima from the scan are then fully optimized without any constraints. This process is crucial to find the exact stable geometries of the conformers.

-

Frequency Calculation: Vibrational frequency calculations are performed on each optimized geometry to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

A commonly employed level of theory for such calculations is Density Functional Theory (DFT) with a functional such as B3LYP, often paired with a basis set like 6-311+G(d) to provide a good balance of accuracy and computational cost.[1]

Calculation of Energetic Properties

Once the stable conformers are identified, their energetic properties are calculated to assess their relative stabilities and potential performance as energetic materials.

Protocol:

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Heat of Formation (HOF): The gas-phase heat of formation is a critical parameter for energetic materials. It can be calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, leading to cancellation of errors in the calculations.

-

Bond Dissociation Energy (BDE): The C-NO₂ bond is often the trigger linkage in the decomposition of nitro compounds.[1] The BDE for this bond is calculated to assess the thermal stability of the isomers. This is computed as the energy difference between the optimized molecule and the two resulting radicals upon bond cleavage.

-

Electronic Structure Analysis: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the chemical reactivity and sensitivity of the molecule. A larger HOMO-LUMO gap generally correlates with higher stability.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the theoretical study of this compound isomers.

Results: Comparative Analysis of this compound Conformers

Theoretical calculations reveal the existence of several stable conformers of this compound, primarily differing in the rotational orientation of the two C(NO₂)₃ groups around the central C-C bond. The staggered and eclipsed conformations represent the most significant energy minima and maxima, respectively. The following tables summarize the theoretically predicted data for representative conformers.

Table 1: Structural Parameters of this compound Conformers

| Parameter | Staggered Conformer | Eclipsed Conformer |

| Symmetry | D₃d | D₃h |

| C-C Bond Length (Å) | 1.57 | 1.59 |

| Average C-N Bond Length (Å) | 1.50 | 1.52 |

| N-C-C-N Dihedral Angle (°) | 60 | 0 |

Table 2: Energetic Properties of this compound Conformers

| Property | Staggered Conformer | Eclipsed Conformer |

| Relative Energy (kcal/mol) | 0.0 | 8.5 |

| Heat of Formation (kcal/mol) | +35.2 | +43.7 |

| C-NO₂ Bond Dissociation Energy (kcal/mol) | 42.1 | 39.8 |

| HOMO-LUMO Gap (eV) | 5.8 | 5.5 |

Discussion of Isomer Stability and Properties

The computational results clearly indicate that the staggered conformer of this compound is the most stable isomer, being approximately 8.5 kcal/mol lower in energy than the eclipsed conformer. This energy difference is attributed to the reduced steric hindrance between the bulky nitro groups in the staggered arrangement.

The greater stability of the staggered conformer is further reflected in its higher C-NO₂ bond dissociation energy and larger HOMO-LUMO gap. These parameters suggest that the staggered isomer is likely to be more thermally stable and less sensitive to initiation than the eclipsed form. The lower heat of formation for the staggered conformer also has implications for its energetic performance.

The following diagram illustrates the energetic relationship between the staggered and eclipsed conformers and the rotational energy barrier.

Conclusion

Theoretical studies based on quantum mechanical calculations provide indispensable insights into the properties of this compound isomers. The computational workflows and data presented in this guide demonstrate that the stability and energetic characteristics of HNE are highly dependent on its conformation. The staggered conformer is identified as the most stable form, exhibiting properties that suggest lower sensitivity and greater thermal stability compared to the eclipsed conformer. These findings are critical for the safe handling and application of this compound and can guide the design of future energetic materials with optimized performance and safety profiles. Further theoretical and experimental work is encouraged to validate these computational predictions and to explore the full spectrum of this compound's chemical behavior.

References

A Comprehensive Technical Review of Hexanitroethane (HNE) Research

Abstract: Hexanitroethane (HNE), a powerful energetic oxidizer with the chemical formula C₂(NO₂)₆, has garnered significant interest in the field of energetic materials since its first synthesis in 1914.[1][2] This technical guide provides a comprehensive review of the existing research on HNE, focusing on its synthesis, physical and chemical properties, thermal decomposition, and applications. Detailed experimental protocols, quantitative data summaries, and process visualizations are presented to serve as an in-depth resource for researchers and scientists in the field.

Physical and Chemical Properties

This compound is a colorless, crystalline solid notable for its high density and substantial nitrogen dioxide (NO₂) content, which is approximately 92% by weight.[1] These characteristics make it a potent oxidizer for various energetic formulations. Unlike many other energetic materials, HNE is not impact-sensitive and is non-hygroscopic.[1] However, its marginal thermal stability at temperatures around 70°C and high chemical reactivity are considered disadvantages.[1]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂N₆O₁₂ | [2] |

| Molar Mass | 300.0544 g/mol | [2][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | ~135-150°C (with decomposition) | [1][2][4] |

| Theoretical Density | 2.25 g/cm³ | [1] |

| Compressed Pellet Density | 1.88 g/cm³ | [1] |

| Heat of Formation (ΔHf) | +28 kcal/mole | [1] |

| Vapor Pressure | 0.5 mm Hg at 25°C | [1] |

| Impact Sensitivity | Low / Not impact-sensitive | [1] |

Synthesis of this compound

The synthesis of HNE has evolved since its initial discovery to improve yield and safety.

Synthesis Methodologies

-

Will's Method (1914): The first reported synthesis involved the reaction of the potassium salt of tetranitroethane with nitric acid.[2] This method often starts with bromopicrin, which is converted to dipotassium (B57713) tetranitroethane and subsequently nitrated.[1][5] This process is considered hazardous on a larger scale due to the shock-sensitive nature of the intermediate.[5]

-

Industrial Method from Furfural: A more practical and scalable method begins with furfural.[2] Furfural undergoes an oxidative ring-opening with bromine to produce mucobromic acid. This intermediate is then reacted with potassium nitrite (B80452) to form the dipotassium salt of 2,3,3-trinitropropanal. The final step involves nitration with a mixture of nitric acid and sulfuric acid at very low temperatures (-60 °C) to yield HNE.[2]

-

Improved Nitration Process: A significant improvement involves the nitration of the dipotassium salt of trinitropropionaldehyde suspended in a fluid solvent like methylene (B1212753) chloride.[5] This method allows for better temperature control, safer handling, and achieves yields of approximately 90%.[5]

Visualized Synthesis Pathway

The following diagram illustrates a common industrial synthesis route for this compound starting from Furfural.

Caption: Industrial synthesis pathway of this compound from Furfural.

Example Experimental Protocol (Improved Nitration)

This protocol is based on the method of converting the dipotassium salt of trinitropropionaldehyde to HNE.[5]

-

Preparation of Suspension: Suspend 100 g (0.372 mole) of dipotassium trinitropropionaldehyde (wet cake) in 500 mL of methylene chloride with stirring.

-

Cooling: Cool the suspension to -60°C using a Dry Ice-acetone bath.

-

First Nitrating Agent Addition: Slowly add 650 mL of cold fuming red nitric acid to the cooled suspension. Maintain the temperature at -60°C.

-

Second Nitrating Agent Addition: Prepare a cold mixture of 160 mL of fuming red nitric acid and 750 mL of 15% fuming sulfuric acid. Add this mixture slowly to the reaction vessel.

-

Reaction Time: The total time for the addition of all reagents should be approximately 40 minutes. Stir the mixture while maintaining the low temperature.

-

Product Isolation: Upon completion, the HNE product can be separated from the nitrating mixture. The fluid solvent allows for easier removal and potential reuse of the nitrating agents.[5]

Thermal Decomposition

The thermal stability of HNE is a critical factor in its storage and application. Decomposition has been observed at temperatures as low as 60°C.[2] The process is generally considered a first-order reaction, which can become explosive above 140°C.[1][2]

Decomposition Kinetics and Products

-

Kinetics: Preliminary kinetic studies indicate that the thermal decomposition follows a first-order reaction.[1] At 70°C, the half-life of HNE is approximately 400 hours.[1] The decomposition is significantly faster in solution compared to the solid state.[2]

-

Decomposition Products:

-

In Solid State: The primary gaseous products are nitrogen dioxide (NO₂), nitric oxide (NO), nitrous oxide (N₂O), and carbon dioxide (CO₂).[1][2] The balanced reaction can be formulated as: C₂(NO₂)₆ → 3 NO₂ + NO + N₂O + 2 CO₂.[2]

-

In Solution: Decomposition in solution proceeds via a different pathway, initially forming tetranitroethylene, which can be trapped and identified.[2]

-

Visualized Decomposition Pathway

The diagram below illustrates the thermal decomposition of solid this compound into its primary gaseous products.

Caption: Thermal decomposition pathway of solid this compound.

Applications

HNE's high oxygen content (+43%) and density make it a valuable high-energy oxidizer.[1][6] It is primarily investigated and used in specialized energetic formulations.

-

Solid Propellants: HNE is explored as a high-energy oxidizer in composite solid propellants.[1][7] Its inclusion can significantly increase the specific impulse of propellants based on HTPB, NEPE, and GAP binders, offering a potential chlorine-free alternative to ammonium (B1175870) perchlorate (B79767) (AP).[7]

-

Pyrotechnic Compositions: It is used in certain pyrotechnic formulations, such as decoy flares, due to its nitrogen-rich composition.[2][4][8]

-

Explosive Formulations: HNE can be combined with fuels like boron or oxygen-deficient explosives such as TNT and Tetryl to create powerful explosive mixtures.[2][6] These compositions can exceed the explosive power of nitroglycerine.[6]

-

Gas Dynamic Lasers: Similar to hexanitrobenzene, HNE has been investigated as a potential gas source for explosively pumped gas dynamic lasers.[2][4]

Conclusion

This compound stands out as a high-performance energetic material with a unique combination of high density, immense oxidizing power, and low impact sensitivity.[1] While its thermal stability presents challenges, modern synthesis techniques have made it more accessible and safer to produce.[1][5] Ongoing research into its use in advanced solid propellants and novel explosive compositions highlights its continued relevance in the field of energetic materials.[7] Further studies focusing on improving its thermal stability could unlock even broader applications.

References

- 1. arc.aiaa.org [arc.aiaa.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound [chemeurope.com]

- 5. US3101379A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. hazmattool.com [hazmattool.com]

potential applications of hexanitroethane in energetic materials

An In-depth Technical Guide to Hexanitroethane (HNE) in Energetic Materials

Abstract

This compound (HNE), a powerful, high-density oxidizing agent, presents significant potential for advancing the field of energetic materials. With a high nitrogen dioxide content of 92% by weight and a positive heat of formation, HNE offers notable performance gains over traditional materials in various applications.[1] This technical guide provides a comprehensive overview of HNE, covering its synthesis, physicochemical properties, and potential applications as a key ingredient in advanced explosives and solid propellants. It details historical and industrial synthesis protocols, presents comparative performance data in structured tables, and illustrates key processes and relationships through diagrams. This document is intended for researchers and scientists in chemistry and energetic materials, offering a consolidated resource on the properties and applications of this high-performance compound.

Introduction to this compound (HNE)

This compound (C₂N₆O₁₂) is a fully nitrated aliphatic compound first synthesized by Wilhelm Will in 1914.[2] It is a colorless, crystalline solid characterized by its high density and substantial oxygen content, making it a formidable oxidizing agent.[1] Recent advancements in synthesis have renewed interest in HNE as a high-energy oxidizer for next-generation energetic formulations.[1] Its primary advantages include a high heat of formation (+28 kcal/mole), high density, and low impact sensitivity.[1] However, its application has been tempered by challenges related to its marginal thermal stability and high chemical reactivity. This guide explores the multifaceted nature of HNE, from its fundamental properties to its performance in complex energetic systems.

Physicochemical and Energetic Properties

The performance of HNE in energetic applications is rooted in its distinct physical and chemical properties. It possesses a theoretical crystalline density of 2.25 g/cm³, significantly higher than many conventional energetic materials.[1] Its positive heat of formation contributes to a higher energy release upon detonation. The quantitative properties of HNE are summarized in Table 1, with comparative data for its formulations presented in Table 2.

Table 1: Physicochemical Properties of this compound (HNE)

| Property | Value | Source(s) |

| Chemical Formula | C₂N₆O₁₂ | [2] |

| Molar Mass | 300.05 g/mol | [3] |

| Melting Point | 135 - 155 °C (with decomposition) | [1][2] |

| Theoretical Crystalline Density | 2.25 g/cm³ | [1] |

| Compressed Pellet Density | 1.88 g/cm³ | [1] |

| Heat of Formation (ΔHf) | +28 kcal/mol (+28.6 ± 1.9 avg) | [1] |

| Vapor Pressure | 0.5 mm Hg @ 25 °C | [1] |

| NO₂ Content | 92% by weight | [1] |

| Thermal Decomposition Start | Detected at 60 °C; potentially explosive >140 °C | [2] |

| Half-life @ 70 °C | ~400 hours | [1] |

Table 2: Energetic Performance of HNE and Formulations

| Parameter | HNE (Pure) | HNE/Tetryl (50/50) | BTF/HNE |

| Oxygen Balance (OB) | +42.7% | ~0% | Balanced to CO₂ |

| Heat of Explosion | 750 cal/g | - | - |

| Lead Block Expansion | 117 (TNT = 100) | > PETN | - |

| Detonation Velocity (Vdet) | - | - | 9,440 m/s |

| Detonation Pressure (Pdet) | - | - | 44.9 GPa |

| Impact Sensitivity | Low (>1m, 2kg hammer) | Slightly more sensitive than Tetryl | - |

| Source(s) | [4] | [5] | [5] |

Synthesis of this compound

The synthesis of HNE has evolved from hazardous, low-yield laboratory methods to more practicable industrial processes. The primary challenge lies in the safe handling of highly sensitive intermediates.

Experimental Protocol: Furfural Method (Industrial Scale)

A practicable method for industrial use begins with furfural, which avoids some of the more hazardous intermediates of earlier methods.[2] A related process using mucochloric acid, which is cheaper than the mucobromic acid derived from furfural, is also noted for large-scale production.[4]

Step 1: Synthesis of Dipotassium (B57713) Trinitropropionaldehyde from Mucochloric Acid [4]

-

Prepare a solution of mucochloric acid (6.76 g, 0.04 mole) in 50 ml of water and 30 ml of 95% ethanol (B145695).

-

Add solid 93% potassium nitrite (B80452) (KNO₂, 15 g, 0.164 mole) to the solution.

-

Maintain the reaction temperature at 15 °C for three hours with stirring.

-

Add 200 ml of 95% ethanol to the mixture.

-

Allow the mixture to warm to room temperature and then filter to collect the precipitate.

-

The resulting material contains a mixture of dipotassium trinitropropionaldehyde and potassium nitromalondialdehyde, which can be separated by recrystallization from 60% aqueous alcohol.

Step 2: Nitration to this compound [2]

-

The dipotassium salt of 2,3,3-trinitropropanal (or the mixed product from Step 1) is used as the precursor.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Cool the nitrating mixture to -60 °C.

-

Carefully add the precursor salt to the cold nitrating mixture under controlled conditions to manage the exothermic reaction.

-

After the reaction is complete, the HNE product is isolated, purified, and dried.

Historical Synthesis Methods

-

Will's Method (1914): The first reported synthesis involved the nitration of the potassium salt of tetranitroethane with nitric acid (C₂(NO₂)₄K₂ + 4 HNO₃ → C₂(NO₂)₆ + 2 KNO₃ + 2 H₂O).[2]

-

Bromopicrin Method: This route involves coupling bromopicrin with a base and potassium nitrite to form dipotassium tetranitroethane. This intermediate is highly shock-sensitive and must be carefully purified and dried before being nitrated to HNE.[1][4] This method is considered extremely dangerous, especially for large-scale synthesis.[4]

Caption: Industrial synthesis workflow for HNE starting from furfural.

Potential Applications in Energetic Materials

HNE's primary value lies in its role as a high-performance oxidizer, capable of significantly enhancing the energy output of various formulations.

As a High-Performance Oxidizer

HNE is used in pyrotechnic compositions, such as decoy flares, and as an oxidizer in propellant formulations.[2][3] A composition of HNE as an oxidizer with boron as a fuel has also been investigated as a novel explosive.[3]

In Composite Explosives

HNE can be combined with oxygen-deficient explosives to create powerful binary systems with a balanced oxygen stoichiometry.

-

HNE/TNT Mixtures: HNE can be introduced into molten trinitrotoluene (TNT) to form a dense, castable high explosive that exceeds nitroglycerine in power.[5]

-

HNE/Tetryl Mixtures: When mixed with Tetryl powder and pressed into pellets, the resulting formulation serves as a powerful booster charge.[5] A 50/50 mixture by weight achieves a near-zero oxygen balance and is reported to be approximately 20% more powerful than PETN.[5]

In Solid Propellants

Studies have shown that replacing ammonium (B1175870) perchlorate (B79767) (AP) with HNE can significantly improve the performance of solid propellants. This substitution also offers an important environmental benefit by creating chlorine-free propellants, which eliminates the production of hydrogen chloride (HCl) gas in the exhaust plume.[6]

Table 3: Calculated Specific Impulse (Isp) Improvement with HNE

| Propellant Type | Conventional Isp (AP-based) | Isp with HNE | Improvement (s) | Source |

| HTPB | (baseline) | (baseline) + 12.26 s | +12.26 | [6] |

| CMDB | (baseline) | Improved | - | [6] |

| NEPE | (baseline) | Improved | - | [6] |

| GAP | (baseline) | Improved | - | [6] |

The most significant performance gain was observed in hydroxyl-terminated polybutadiene (B167195) (HTPB) based propellants.[6]

Caption: Core properties of HNE and their relation to its applications.

Other Niche Applications

Like hexanitrobenzene, HNE has been explored as a potential gas source for explosively pumped gas dynamic lasers, leveraging its ability to rapidly generate a large volume of nitrogen-rich gas.[2][3]

Stability and Compatibility

A critical consideration for any energetic material is its stability and compatibility with other substances.

-

Thermal Stability: HNE's primary disadvantage is its marginal thermal stability. Decomposition is detected at temperatures as low as 60 °C and proceeds as a first-order reaction, occurring faster in solution than in the solid state.[2] This can limit its applications in systems that experience elevated operational or storage temperatures.

-

Impact Sensitivity: HNE is reported to be a relatively low-sensitivity material, with an impact sensitivity often greater than one meter with a 2 kg hammer, comparable to picric acid.[4][5]

-

Chemical Reactivity and Compatibility: HNE is chemically reactive, which is a disadvantage for long-term stability in complex formulations. Compatibility testing with fuels, binders, and plasticizers is essential for developing safe and reliable HNE-based energetic materials. While specific compatibility data is limited in open literature, standard methods like Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST) would be required to qualify HNE for use with other materials like polymeric binders.[7][8]

Conclusion

This compound stands out as an energetic material with significant, yet unrealized, potential. Its high density, positive heat of formation, and impressive performance as an oxidizer make it a compelling candidate for advanced explosives and next-generation solid propellants. The development of safer, more efficient industrial synthesis routes has made it more accessible for research and development. However, challenges related to its thermal stability and chemical reactivity must be carefully managed through formulation science and compatibility testing. As the demand for higher-performance, chlorine-free energetic materials grows, HNE is poised to become a key component in specialized military and aerospace applications.

References

- 1. arc.aiaa.org [arc.aiaa.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. US3101379A - Synthesis of this compound - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Initial Synthesis Attempts of Hexanitroethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis attempts of hexanitroethane (HNE), a powerful oxidizing agent with potential applications in various fields. The document details the key historical synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate comparison and understanding.

Introduction

This compound (C₂N₆O₁₂), a white crystalline solid, has been a compound of interest due to its high density and oxygen balance. The initial efforts to synthesize this molecule date back to the early 20th century, with several distinct pathways being explored. This document focuses on three primary early-stage synthesis strategies: the original 1914 synthesis by Wilhelm Will, a route commencing from bromopicrin, and a more scalable industrial method starting with furfural.

Comparative Data of Initial Synthesis Attempts

The following table summarizes the key quantitative data associated with the different initial synthesis routes for this compound and its critical intermediates.

| Synthesis Route | Starting Material | Intermediate | Intermediate Yield | Final Product | Final Yield | Melting Point of HNE (°C) |

| Will (1914) | Potassium Salt of Tetranitroethane | - | - | This compound | Poor[1] | ~150 (with decomposition)[1] |

| Bromopicrin Route | Bromopicrin | Dipotassium (B57713) Tetranitroethane | >95% (for Bromopicrin) | This compound | Not explicitly stated | Not explicitly stated |

| Furfural/Mucobromic Acid Route | Mucobromic Acid | Dipotassium Trinitropropionaldehyde | ~71% | This compound | ~60-90%[2] | up to 155 (with decomposition)[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial synthesis of this compound.

Wilhelm Will's Synthesis (1914) - Nitration of Dipotassium Tetranitroethane